4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a dimethylsulfamoyl group and a methoxy-substituted phenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities, including antimicrobial and anticancer properties, as well as its utility as a pharmaceutical intermediate.
The compound can be synthesized through established chemical methods, which involve specific reagents and reaction conditions. It is commercially available from chemical suppliers, making it accessible for research purposes .
4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is classified as:
The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide typically involves two main steps:
The molecular structure of 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide features:
COc1ccc(NC(=O)c2ccc(S(=O)(=O)N(C)C)cc2)cc1
.4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions:
The mechanism of action for 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is not fully elucidated but is believed to involve interactions at the molecular level that affect biological pathways. Its potential antimicrobial and anticancer activities suggest that it may inhibit specific enzymes or receptors involved in these processes, although detailed studies are necessary for comprehensive understanding .
4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
This compound's unique structure and properties make it valuable in both academic research and practical applications in various fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: